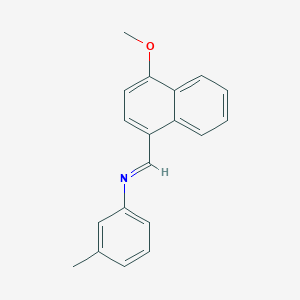
Benzenamine, N-(4-methoxy-1-naphthylmethylidene)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a methoxynaphthalene moiety and a methylphenyl group, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. In this case, 4-methoxynaphthaldehyde and 3-methylaniline would be the starting materials. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to drive the equilibrium towards the formation of the imine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar condensation reactions but on a larger scale. The reaction conditions are optimized for yield and purity, and may involve continuous flow reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding oxime or nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
(E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine may find applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions with imines.
Medicine: Possible applications in drug design and development.
Industry: Use as an intermediate in the production of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action for (E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine would depend on its specific application. In general, imines can act as electrophiles in chemical reactions, interacting with nucleophiles to form new bonds. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(4-methoxynaphthalen-1-yl)-N-(4-methylphenyl)methanimine
- (E)-1-(4-methoxynaphthalen-1-yl)-N-(2-methylphenyl)methanimine
- (E)-1-(4-methoxynaphthalen-1-yl)-N-(3-chlorophenyl)methanimine
Uniqueness
The uniqueness of (E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine lies in its specific substitution pattern on the aromatic rings, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C19H17NO |
|---|---|
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C19H17NO/c1-14-6-5-7-16(12-14)20-13-15-10-11-19(21-2)18-9-4-3-8-17(15)18/h3-13H,1-2H3 |
Clé InChI |
HHGWQEHNHCQBTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N=CC2=CC=C(C3=CC=CC=C23)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B15147970.png)
![4-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B15147976.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B15147992.png)
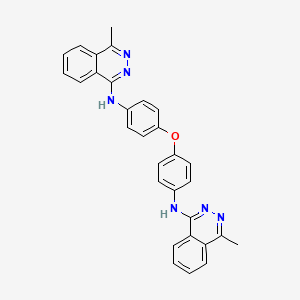
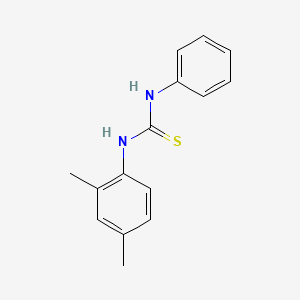

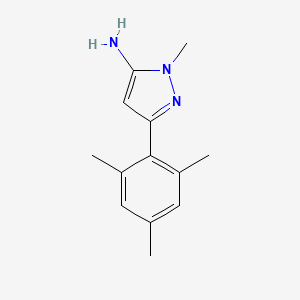
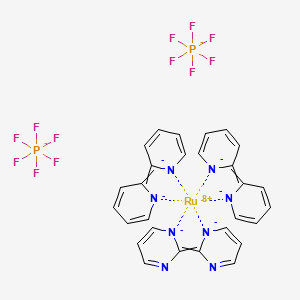
![N'-[4-(benzyloxy)phenyl]-N,N-diphenylbutanediamide](/img/structure/B15148035.png)
![Methyl {4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}acetate](/img/structure/B15148042.png)

![N-(1,3-thiazol-2-yl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B15148058.png)
